molecular formula C8H11NO B129758 (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile CAS No. 148705-96-8

(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile

Cat. No. B129758
M. Wt: 137.18 g/mol
InChI Key: PHNZYJIJCBMXSX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (R)-3-(1-cyclohexen-1-yl)-2-hydroxypropanenitrile or CHX-1. It is a chiral molecule with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol.

Mechanism Of Action

The mechanism of action of (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.

Biochemical And Physiological Effects

(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, it has been shown to exhibit anticancer and neuroprotective activities. In organic synthesis, it has been used as a chiral building block for the synthesis of enantiopure compounds. In materials science, it has been used as a precursor for the synthesis of functional materials with unique properties.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile in lab experiments include its high purity, chiral nature, and potential applications in various fields. However, the limitations include the difficulty in synthesizing it in large quantities and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in various fields.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in other fields, such as catalysis and materials science.
4. Investigation of its potential as a drug delivery system for targeted drug delivery.
5. Development of new derivatives of the compound with improved properties and potential applications.
In conclusion, (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action is not fully understood, but it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its potential applications and to develop new synthetic methods and derivatives with improved properties.

Synthesis Methods

The synthesis of (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile involves the reaction of (R)-3-chloro-2-hydroxypropionitrile with cyclohexene in the presence of a base. The reaction requires careful control of temperature and reaction time to obtain the desired product in high yield and purity.

Scientific Research Applications

(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of functional materials.

properties

CAS RN

148705-96-8

Product Name

(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h4,8,10H,1-3,5H2/t8-/m0/s1

InChI Key

PHNZYJIJCBMXSX-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(=CC1)[C@H](C#N)O

SMILES

C1CCC(=CC1)C(C#N)O

Canonical SMILES

C1CCC(=CC1)C(C#N)O

Origin of Product

United States

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